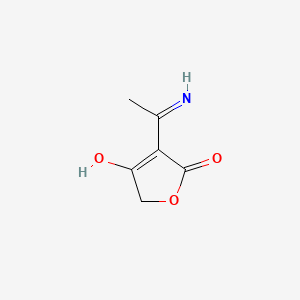
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione typically involves the reaction of a furan derivative with an appropriate amine under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. For example, they might be investigated as potential drug candidates for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3E)-3-(1-aminoethylidene)-2,4(3H,5H)-furandione include other furan derivatives with different substituents. Examples might include:
- 2,5-dimethylfuran
- 2-furoic acid
- 5-hydroxymethylfurfural
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and potential applications. Its aminoethylidene group may offer unique reactivity compared to other furan derivatives.
Eigenschaften
CAS-Nummer |
7251-95-8 |
|---|---|
Molekularformel |
C6H7NO3 |
Molekulargewicht |
141.12g/mol |
IUPAC-Name |
4-ethanimidoyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H7NO3/c1-3(7)5-4(8)2-10-6(5)9/h7-8H,2H2,1H3 |
InChI-Schlüssel |
WXYOOMOFQINRLU-UHFFFAOYSA-N |
SMILES |
CC(=N)C1=C(COC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















